molecular formula C16H24N6OS B2910231 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide CAS No. 954251-34-4

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide

Cat. No.: B2910231
CAS No.: 954251-34-4
M. Wt: 348.47
InChI Key: CCYPTUPZOWIYDT-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:

  • Pyrrolidin-1-yl group at position 4, a cyclic secondary amine that may enhance binding interactions via hydrogen bonding or charge distribution.
  • Butyramide moiety attached via an ethyl linker, influencing solubility and bioavailability.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-3-6-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-4-5-9-21/h11H,3-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPTUPZOWIYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization, nucleophilic substitution, and coupling reactions. For N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide , key steps inferred from analogous compounds include:

Core Pyrazolo[3,4-d]pyrimidine Formation

  • Cyclization : A pyrazolo[3,4-d]pyrimidine scaffold is synthesized via condensation of 4,6-dichloropyrimidine-5-amine with a substituted hydrazine, followed by thermal cyclization .
  • Substitution at C4 and C6 :
    • C4-Pyrrolidin-1-yl : Introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution using pyrrolidine under basic conditions (e.g., K2_2CO3_3, DMF) .
    • C6-Methylthio : Achieved by displacement of a chloro or nitro group with methanethiolate (NaSMe) in polar solvents like DMSO or DMF .

Ethylamine Linker Installation

  • Alkylation : The ethyl linker is introduced by reacting the pyrazolo[3,4-d]pyrimidine core with 2-chloroethylamine or via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) .

Butyramide Functionalization

  • Amide Coupling : The terminal amine reacts with butyryl chloride or butyric acid using coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) or DMF .

Optimized Reaction Conditions

Data from analogous syntheses ( ):

Step Reagents/Conditions Yield
Core Cyclization Hydrazine hydrate, EtOH, reflux, 12 h65–75%
C4 Amination Pyrrolidine, K2_2CO3_3, DMF, 100°C, 24 h50–60%
C6 Methylthio NaSMe, DMSO, 80°C, 6 h70–80%
Ethylamine Linker 2-Chloroethylamine, K2_2CO3_3, DMF, 60°C, 8 h55–65%
Butyramide Coupling Butyryl chloride, DIPEA, DCM, 0°C → rt, 12 h60–70%

Stability and Reactivity

  • Hydrolysis Sensitivity : The methylthio group may undergo oxidation to sulfoxide/sulfone under acidic or oxidative conditions (e.g., H2_2O2_2, AcOH) .
  • Amide Stability : The butyramide moiety is stable under neutral conditions but prone to hydrolysis in strong acids/bases (e.g., HCl/NaOH, reflux) .
  • Pyrrolidine Ring : Resistant to ring-opening under standard conditions but may degrade under prolonged heating with strong acids .

Functionalization and Derivatives

Derivatization strategies for this scaffold include:

  • C6 Modifications : Replacement of methylthio with alkyl/aryl groups via cross-coupling (e.g., Suzuki-Miyaura) .
  • N1-Ethylamine Linker : Alkylation or acylation to introduce diverse pharmacophores .
  • Butyramide Replacement : Substituted with other carboxylic acids (e.g., propionamide, benzamide) for SAR studies .

Key Research Findings

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with pyrrolidine and methylthio substituents show potent AAK1 inhibition (IC50_{50} < 100 nM) .
  • Biofilm Inhibition : Analogous compounds with similar side chains exhibit biofilm inhibition (e.g., 63–74% for P. aeruginosa) .
  • Metabolic Stability : The ethylbutyramide group enhances metabolic stability in hepatic microsomes compared to shorter alkyl chains .

Challenges and Limitations

  • Stereoselectivity : Racemization during amide coupling requires chiral auxiliaries or enantioselective catalysis .
  • Purification : High-polarity intermediates necessitate chromatographic separation, reducing scalability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Position 6 Substituent Position 4 Substituent Amide Group Molecular Formula Molecular Weight Source
Target Compound
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide Methylthio (SCH3) Pyrrolidin-1-yl Butyramide Not provided Not provided N/A
Analog 1
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide Methylthio (SCH3) 2-Methoxyethylamino 2-Naphthamide C22H24N6O2S 436.5
Analog 2
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide Methylthio (SCH3) Isopropylamino Isobutyramide C15H24N6OS 336.5
Analog 3
2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide Isopropylthio (SC3H7) Pyrrolidin-1-yl 2-Ethylbutanamide C20H32N6OS 404.6
Analog 4
N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide Ethylthio (SC2H5) Pyrrolidin-1-yl Biphenyl-4-carboxamide C26H28N6OS 472.6

Key Structural and Functional Insights

Position 6 Substituent Variations

  • Methylthio vs. Larger Thioethers: The target compound’s methylthio group (SCH3) is smaller than the isopropylthio (SC3H7) in Analog 3 or ethylthio (SC2H5) in Analog 4.

Position 4 Substituent Diversity

  • Pyrrolidin-1-yl vs. Linear Amines: The pyrrolidin-1-yl group (cyclic amine) in the target compound and Analogs 3–4 contrasts with linear amines like 2-methoxyethylamino (Analog 1) or isopropylamino (Analog 2). Cyclic amines often enhance metabolic stability and modulate basicity, which could influence pharmacokinetics .

Amide Group Modifications

  • Butyramide vs. Aromatic Amides :
    The butyramide group in the target compound is less bulky than the 2-naphthamide (Analog 1) or biphenylcarboxamide (Analog 4). Aromatic amides may increase π-π stacking interactions but reduce solubility due to higher lipophilicity .
  • Isobutyramide (Analog 2): The branched isobutyramide group in Analog 2 lowers molecular weight (336.5 vs.

Theoretical Implications for Drug Design

Solubility and Bioavailability :
The target compound’s butyramide group and methylthio substituent likely balance hydrophilicity and lipophilicity, whereas Analogs 3–4 with bulkier thioethers/amides may face solubility challenges .

Binding Affinity : The pyrrolidin-1-yl group’s rigidity could favor interactions with structured binding sites compared to flexible linear amines in Analogs 1–2 .

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